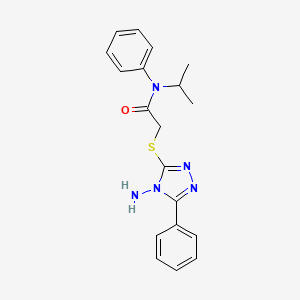![molecular formula C12H11ClN2O2 B2398148 4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride CAS No. 20806-94-4](/img/structure/B2398148.png)
4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride is a compound belonging to the class of β-carbolines. These compounds are known for their diverse biological activities and are often found in both synthetic and natural products . The structure of this compound includes a pyridoindole core, which is a fused tricyclic system.
Mechanism of Action
Target of Action
Indole derivatives, which nsc623955 is a part of, are known to play a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The molecular weight of nsc623955 is 17021 , which might influence its bioavailability.
Result of Action
Indole derivatives are known for their broad-spectrum biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of NSC623955 are largely derived from its indole core. Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of NSC623955 is not well-defined. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole derivatives with aldehydes or ketones, followed by cyclization and functional group modifications . Catalysts such as L-proline, Amberlite IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt are often used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex β-carboline derivatives, while reduction could produce simpler indole derivatives .
Scientific Research Applications
4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-HIV properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
- 4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid, 4,9-dihydro-1-methyl-, methyl ester
Uniqueness
What sets 4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride apart is its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.ClH/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10;/h1-4,6,10,14H,5H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOFENHROGHQRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=CC2=C1C3=CC=CC=C3N2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20806-94-4 |
Source


|
| Record name | 3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

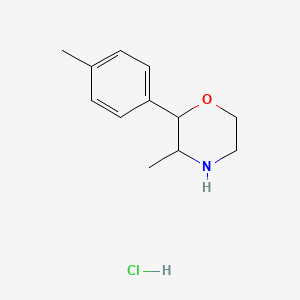
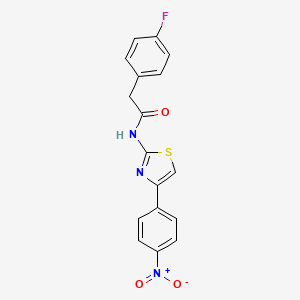
![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398072.png)
![7-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2398074.png)
![7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398075.png)
![1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2398076.png)
![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2398077.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2398079.png)
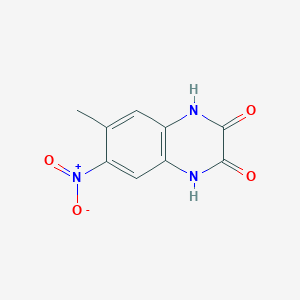
![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2398083.png)
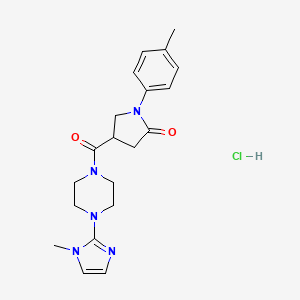
![4-(4-{[4-(2-Fluorophenyl)piperazino]carbonyl}phenyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2398086.png)
